REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[CH:5]=[CH:4][N:3]=1.[NH3:21]>[Cu-]=O>[NH:11]1[CH2:12][CH2:13][CH:8]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH2:21])[CH:7]=2)[CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Cu-]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (5×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)C1=CC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |